molecular formula C10H19NO2 B13622272 Ethyl 2-(1-amino-3-methylcyclopentyl)acetate

Ethyl 2-(1-amino-3-methylcyclopentyl)acetate

Cat. No.: B13622272
M. Wt: 185.26 g/mol
InChI Key: WFALGSQHPVZDQG-UHFFFAOYSA-N
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Description

Ethyl 2-(1-amino-3-methylcyclopentyl)acetate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclopentane, featuring an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-amino-3-methylcyclopentyl)acetate typically involves the esterification of 2-(1-amino-3-methylcyclopentyl)acetic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts include sulfuric acid or p-toluenesulfonic acid, which facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. Microwave-assisted esterification is another method that has been explored for its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-amino-3-methylcyclopentyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reducing the ester group.

    Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl 2-(1-amino-3-methylcyclopentyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Ethyl 2-(1-amino-3-methylcyclopentyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a similar structure but lacking the amino group.

    Methyl 2-(1-amino-3-methylcyclopentyl)acetate: A methyl ester analog with similar properties.

    2-(1-amino-3-methylcyclopentyl)acetic acid: The acid form of the compound.

Uniqueness

This compound is unique due to the presence of both an amino group and an ester functional group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 2-(1-amino-3-methylcyclopentyl)acetate

InChI

InChI=1S/C10H19NO2/c1-3-13-9(12)7-10(11)5-4-8(2)6-10/h8H,3-7,11H2,1-2H3

InChI Key

WFALGSQHPVZDQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCC(C1)C)N

Origin of Product

United States

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